molecular formula C11H17F2NO3 B15361744 Tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate

Tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate

Cat. No.: B15361744
M. Wt: 249.25 g/mol
InChI Key: HWYXFUPUFSOPAO-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a difluoro moiety, and an oxo-azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate typically involves multiple steps, starting with the formation of the azepane ring. One common approach is the cyclization of a suitable precursor, such as a difluoro-aminocarbonyl compound, under acidic or basic conditions. The tert-butyl group is usually introduced through a tert-butylation reaction, often using tert-butyl chloride or tert-butanol in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its difluoro moiety can enhance binding affinity and selectivity towards biological targets.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.

Industry: The compound's stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound is structurally similar but has a different ring system.

  • Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate: Another related compound with a spirocyclic structure.

Uniqueness: Tert-butyl 3,3-difluoro-6-oxo-azepane-1-carboxylate stands out due to its specific combination of functional groups and ring structure, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-6-oxoazepane-1-carboxylate

InChI

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-6-8(15)4-5-11(12,13)7-14/h4-7H2,1-3H3

InChI Key

HWYXFUPUFSOPAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC(C1)(F)F

Origin of Product

United States

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